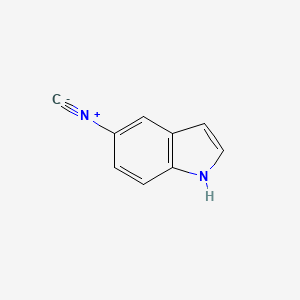

5-isocyano-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-isocyano-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREVRVZABOBJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458619 | |

| Record name | 5-isocyano-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623163-58-6 | |

| Record name | 5-isocyano-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 5 Isocyano 1h Indole and Substituted Derivatives

Radical-Mediated Cyclization Pathways for Indole (B1671886) Nucleus Formation

Radical cyclization reactions offer a robust method for the formation of the indole core, proceeding through reactive radical intermediates to construct the heterocyclic ring system. These methods are often characterized by mild reaction conditions and high functional group tolerance.

Tin Hydride-Initiated Radical Cyclization (e.g., Fukuyama Indole Synthesis)

The Fukuyama indole synthesis is a prominent example of a tin-mediated radical cyclization. wikipedia.orgsynarchive.comchem-station.com This method typically involves the reaction of an ortho-alkenylphenyl isocyanide with a tin hydride, such as tributyltin hydride (Bu3SnH), and a radical initiator like azobisisobutyronitrile (AIBN) or triethylborane. wikipedia.orgbeilstein-journals.org The reaction commences with the generation of a tributyltin radical, which then adds to the isocyanide carbon to form an α-stannoimidoyl radical. wikipedia.orgbeilstein-journals.org This intermediate undergoes a 5-exo-trig cyclization to create the five-membered ring of the indole nucleus. wikipedia.orgresearchgate.netharvard.edu Subsequent hydrogen abstraction from the tin hydride propagates the radical chain and leads to a 2-stannyl-3-substituted indole, which upon acidic workup, yields the 3-substituted indole. researchgate.net

This one-pot synthesis is highly versatile, accommodating a range of functional groups that are sensitive to acidic or basic conditions, including esters and β-lactams. wikipedia.org Yields for this reaction are generally good, ranging from 50% to 98%, depending on the substituents. wikipedia.org A variation of this method starts with a 2-alkenylthioanilide, which also proceeds through a radical cyclization to form the indole ring. wikipedia.org

Recent advancements have focused on enantioselective versions of the Fukuyama indole synthesis. For instance, a copper-bisoxazoline complex has been used to catalyze an asymmetric variant, yielding 2-fluoroalkylated 3-(α-cyanobenzylated) indoles with high enantioselectivity. researchgate.netnih.gov

| Reactants | Reagents | Product | Yield |

| o-Isocyanostyrene derivative | Bu3SnH, AIBN | 2,3-Disubstituted indole | 50-98% wikipedia.org |

| 2-Alkenylthioanilide derivative | Bu3SnH, AIBN | 2,3-Disubstituted indole | 40-93% wikipedia.org |

| 2-Vinylphenyl arylisocyanide, Fluoroalkyl iodide | Chiral copper-bisoxazoline complex | 2-Fluoroalkylated 3-(α-cyanobenzylated) indole | Good researchgate.netnih.gov |

Thiol-Mediated Radical Cyclization Strategies

Thiol-mediated radical cyclizations provide an alternative to tin-based methods for indole synthesis. beilstein-journals.orgexlibrisgroup.com In these reactions, a thiyl radical, generated from a thiol like 2-mercaptoethanol (B42355) or an aryl thiol, adds to the isocyano group of an o-alkenylaryl isocyanide. beilstein-journals.orgexlibrisgroup.com This addition forms an imidoyl radical, which then undergoes a 5-exo cyclization. beilstein-journals.org Subsequent hydrogen abstraction and aromatization lead to the formation of substituted indoles. beilstein-journals.org For example, the reaction of o-alkynylaryl isocyanides with thiols can afford dithiolated indoles. beilstein-journals.org

These reactions are valuable for creating new carbon-carbon bonds and can lead to various substituted pyrrolines and pyroglutamates, depending on the specific thiol and isocyanide used. exlibrisgroup.com

| Reactant | Reagent | Product |

| o-Alkynylaryl isocyanide | Thiol | Dithiolated indole beilstein-journals.org |

| But-3-enyl/But-3-ynyl isocyanide | 2-Mercaptoethanol | Pyroglutamate exlibrisgroup.com |

Photoinduced Radical Cyclization of ortho-Alkenylaryl Isocyanides

Photoinduced radical cyclizations offer a mild and efficient pathway to indole derivatives. beilstein-journals.orgrsc.org Visible-light irradiation can initiate the radical cascade. rsc.orgacs.org For instance, the reaction of o-alkenylphenyl isocyanides with organic disulfides in the presence of diphenyl ditelluride under visible light yields bisthiolated indoles. rsc.org This process involves the formation of a thiyl radical that adds to the isocyanide, followed by intramolecular cyclization and aromatization. rsc.orgacs.org

This method is notable for its mild conditions and tolerance of a broad range of functional groups. acs.org A continuous flow variant of this protocol has been developed, allowing for scalable synthesis with short reaction times. acs.org Another approach involves a manganese(III)-mediated radical cascade cyclization of o-alkenyl aromatic isocyanides with boronic acids to produce N-unprotected 2-aryl-3-cyanoindoles. organic-chemistry.org

| Reactants | Conditions | Product |

| o-Alkenylphenyl isocyanide, Organic disulfide | Diphenyl ditelluride, Visible light | Bisthiolated indole rsc.org |

| o-Alkenyl aromatic isocyanide, Boronic acid | Mn(acac)3 | N-Unprotected 2-aryl-3-cyanoindole organic-chemistry.org |

Multicomponent Reaction (MCR) Approaches Utilizing Isocyano Groups

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. arkat-usa.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the synthesis of diverse heterocyclic structures, including indoles. arkat-usa.orgacs.orgillinois.edu

Mechanism and Scope of Isocyanide-Based Multicomponent Reactions in Indole Synthesis

Isocyanide-based MCRs have become invaluable in combinatorial chemistry and drug discovery for creating libraries of complex molecules. arkat-usa.org The Ugi four-component reaction (Ugi-4CR) is a cornerstone of this field, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylaminoamides. illinois.edursc.org The reaction mechanism generally starts with the formation of an imine from the aldehyde and amine, which is then protonated. mdpi.com The isocyanide adds to the resulting iminium ion to form a nitrilium ion intermediate, which is then trapped by the carboxylate to yield the final product. mdpi.com

While the direct use of 5-isocyano-1H-indole as the isocyanide component is a direct route, indole derivatives are more commonly incorporated as other components in the MCR. arkat-usa.org For example, indole-2-carboxylic acid or indole-3-carbaldehyde can be used as the acid or aldehyde component, respectively. rsc.orgbeilstein-journals.org These reactions lead to the synthesis of highly functionalized indole derivatives. rsc.org Post-MCR transformations, such as intramolecular cyclizations, can further increase the complexity of the resulting indole-based scaffolds. rsc.org

Recent developments have expanded the scope of Ugi-type reactions to include various indole-containing substrates, leading to the synthesis of indole-tethered peptides and other complex structures. mdpi.comrsc.org For instance, a five-component Ugi reaction has been developed for the synthesis of indole carboxamide amino amides using indoles, carbon dioxide, amines, aldehydes, and isocyanides. mdpi.com

| MCR Type | Indole Component | Other Components | Product Type |

| Ugi-4CR | Indole-2-carboxylic acid | Aldehyde, Amine, Isocyanide | Indole-fused diketopiperazines rsc.org |

| Ugi-4CR | Indole-3-carbaldehyde | Amine, Carboxylic acid, Isocyanide | Indole-imidazo[1,2,a]pyridine hybrids beilstein-journals.org |

| Ugi-5CR | Indole, CO2 | Amine, Aldehyde, Isocyanide | Indole carboxamide amino amides mdpi.com |

Synthesis of Complex Indole-Fused Heterocycles via MCRs

The versatility of isocyanide-based MCRs extends to the synthesis of complex, polycyclic systems where the indole ring is fused to other heterocyclic structures. These strategies often involve a tandem sequence of an MCR followed by an intramolecular cyclization.

For example, Ugi adducts derived from indole-2-carboxaldehyde, amines, isocyanides, and bromoacetic acid can undergo base-mediated intramolecular cyclization to afford 1,2-dihydropyrazino[1,2-a]indol-3(4H)-ones. rsc.org Similarly, Ugi reactions involving indole-2-aldehyde, ortho-bromoanilines, acids, and isocyanides can lead to bis-amides, which then undergo copper-catalyzed intramolecular C-H/N-H functionalization to form indoloquinolines and indoloquinoxalines. rsc.org

The Groebke–Blackburn–Bienaymé (GBB) reaction, another important isocyanide-based MCR, has been employed in one-pot cascade syntheses to produce indole-imidazo[1,2,a]pyridine hybrids from indole-3-carbaldehyde. beilstein-journals.org These MCR-based approaches provide efficient and diversity-oriented pathways to novel and medicinally relevant indole-fused heterocyclic scaffolds. rsc.org

| MCR/Reaction Sequence | Starting Materials | Intermediate | Final Product |

| Ugi / Base-mediated cyclization | Indole-2-carboxaldehyde, Amine, Isocyanide, 2-Bromoacetic acid | Ugi adduct | 1,2-Dihydropyrazino[1,2-a]indol-3(4H)-one rsc.org |

| Ugi / Copper-catalyzed cyclization | Indole-2-aldehyde, o-Bromoaniline, Acid, Isocyanide | Bis-amide Ugi adduct | Indoloquinoline/Indoloquinoxaline rsc.org |

| GBB / Cascade reaction | Indole-3-carbaldehyde, Amidine, Isocyanide | GBB adduct | Indole-imidazo[1,2,a]pyridine hybrid beilstein-journals.org |

Transition Metal-Catalyzed Annulation and Functionalization Reactions

Transition metal catalysis offers powerful and versatile tools for the construction of complex heterocyclic systems like indoles. Methodologies involving palladium, copper, and silver catalysts are particularly prominent, enabling bond formations that are often challenging to achieve through classical methods. These strategies include C-H activation, cross-coupling, and cyclization cascades, often utilizing isocyanides as key reactants or precursors.

Palladium-Catalyzed Indole Ring Construction

Palladium catalysis stands at the forefront of modern indole synthesis, providing efficient pathways through mechanisms like isocyanide insertion and intramolecular cyclization.

A notable strategy for indole synthesis involves a palladium-catalyzed cascade process that combines isocyanide insertion with a benzylic C(sp³)–H activation. capes.gov.br This method constructs the indole skeleton by forming new C–C bonds between what will become the C2 and C3 positions of the indole ring. The reaction typically involves the coupling of an aryl halide and an isocyanide. organic-chemistry.org

In a general sense, the process is initiated by the oxidative addition of the palladium catalyst to an aryl halide, followed by the insertion of an isocyanide. The key step is the subsequent intramolecular C(sp³)–H activation, which closes the five-membered ring, followed by reductive elimination to yield the indole product and regenerate the catalyst. Researchers have found that the slow addition of the isocyanide reactant can be crucial for minimizing catalyst deactivation and that specific ligands, such as Ad₂PⁿBu, are highly effective for the C(sp³)–H activation step. organic-chemistry.org

For the specific synthesis of this compound using this methodology, a significant challenge arises: the isocyanide is a consumed reactant in the cyclization cascade, not a resulting functional group on the indole product. A hypothetical approach to form a 5-isocyano-substituted indole would necessitate a starting material where the isocyano group is already present on the aryl halide, such as a 2-substituted-4-isocyanoaryl halide. However, the presence of an isocyano group on the starting material could potentially interfere with the reaction, making this a non-trivial synthetic challenge. A more viable route would likely involve carrying the isocyano functionality through the reaction sequence protected as, or masked by, a different functional group (e.g., an amino or formamido group) that can be converted to the isocyanide in a later step.

Table 1: Palladium-Catalyzed Indole Synthesis via Isocyanide Insertion

| Aryl Halide | Isocyanide | Catalyst/Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodobenzene | 1-(Isocyanomethyl)benzene | Pd(OAc)₂ / Ad₂PⁿBu | Toluene (B28343) | 81 | organic-chemistry.org |

| 1-Iodo-4-methylbenzene | 1-(Isocyanomethyl)benzene | Pd(OAc)₂ / Ad₂PⁿBu | Toluene | 75 | organic-chemistry.org |

| Bromobenzene | 1-(Isocyanomethyl)benzene | Pd(OAc)₂ / Ad₂PⁿBu | Toluene | 72 | organic-chemistry.org |

Palladium-catalyzed intramolecular cyclizations represent a robust and widely used approach for synthesizing the indole core. mdpi.comresearchgate.net A prominent example is the cyclization of 2-alkynylanilines, which can be achieved using various palladium catalysts. osti.gov Another powerful variant involves the cyclization of 2-(1-alkynyl)-N-alkylideneanilines (imines), which allows for the formation of 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.orgacs.org This reaction proceeds through the formation of a new bond between the C2 and C3 positions. organic-chemistry.org The mechanism is thought to involve the formation of a palladium-hydride species that inserts into the alkyne, followed by cyclization onto the imine and subsequent rearrangement to form the aromatic indole ring. acs.org

This type of intramolecular cyclization is highly adaptable for the synthesis of this compound. The required precursor would be a 2-alkynylaniline bearing an isocyano group at the 4-position of the aniline (B41778) ring (to become the 5-position of the indole). The synthesis of this key intermediate, for instance, 4-isocyano-2-(phenylethynyl)aniline, could be envisioned starting from commercially available substituted nitroanilines. Once the precursor is obtained, it could be subjected to established palladium-catalyzed cyclization conditions to yield the target this compound derivative.

Table 2: Palladium-Catalyzed Intramolecular Cyclization of Imines

| Imine Precursor | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-benzylidene-2-(1-pentynyl)aniline | Pd(OAc)₂ / P(n-Bu)₃ | 1,4-Dioxane (B91453), 100°C, 25h | 3-((E)-1-butenyl)-2-phenylindole | 58 | acs.org |

| N-(4-methoxybenzylidene)-2-(1-pentynyl)aniline | Pd(OAc)₂ / P(n-Bu)₃ | 1,4-Dioxane, 100°C, 25h | 3-((E)-1-butenyl)-2-(4-methoxyphenyl)indole | 70 | acs.org |

Isocyanide Insertion and Benzylic C(sp3)–H Activation Cascades

Copper(I)-Catalyzed N-Carboxamidation of Indoles with Isocyanates

Unlike the previous methods that construct the indole ring, copper(I)-catalyzed N-carboxamidation is a functionalization reaction performed on a pre-existing indole. researchgate.netresearchgate.net This process provides a facile and general route to indole-1-carboxamides by reacting an indole's N-H bond with an isocyanate. researchgate.net The reaction is typically mediated by a copper(I) salt, such as copper(I) iodide (CuI), under mild conditions and demonstrates broad substrate tolerance for both the indole and isocyanate partners. researchgate.netrsc.org

This methodology is not a primary synthesis of the this compound core. Instead, it serves as a subsequent functionalization step. Once this compound is obtained through another synthetic route, this copper-catalyzed reaction could be employed to modify the N1 position, introducing a carboxamide group. This could be useful for creating a library of derivatives for structure-activity relationship studies. Theoretical studies suggest that the Cu(I) catalyst activates the isocyanate, and solvents like DMSO can act as proton-transfer shuttles, facilitating the addition of the indole N-H across the isocyanate C=N bond.

Silver(I)-Mediated Indole Synthesis with Isocyanide Precursors

Silver catalysts are effective in promoting reactions involving isocyanides, including cyclizations to form heterocyclic structures. researchgate.net One such strategy involves the silver-catalyzed cascade reaction of isocyanides with other functional groups to build the indole ring. For example, a silver-catalyzed reaction of a P-centered anion with 2-isocyanochalcones has been developed to synthesize 2-phosphinoyl indoles. rsc.org The reaction proceeds via a chemoselective nucleophilic addition to the isocyanide followed by cyclization. rsc.orgrsc.org

To apply this type of strategy to the synthesis of this compound, one would need to design a precursor containing both an isocyanide and another reactive moiety in an appropriate arrangement for cyclization. A plausible precursor could be an o-alkynylphenyl isocyanide substituted with a second isocyano group at the para-position relative to the alkyne. rsc.orgorganic-chemistry.org Silver(I) salts are known to activate terminal alkynes, which could facilitate an intramolecular attack by a suitable nucleophile or trigger a cascade that incorporates the isocyanide functionality into the ring-forming process. The development of such a silver-mediated cyclization would offer a novel and direct entry to the isocyano-indole scaffold.

Alternative and Emerging Synthetic Routes to Isocyano Indoles

Beyond the more established transition-metal catalyzed routes, emerging strategies offer novel disconnections for the synthesis of complex indoles. The Ugi multicomponent reaction, particularly its "interrupted" variants, has proven to be a powerful tool. rsc.org In an interrupted Ugi reaction, the nitrilium ion intermediate, which is typically trapped by an acid component, is instead intercepted by an internal nucleophile. thieme-connect.com The indole nucleus itself can act as this internal nucleophile. Researchers have designed one-pot syntheses of complex indole derivatives by reacting N-alkyl-N-(1H-indol-2-ylmethyl)amines with isocyanides and carbonyl compounds. thieme-connect.com This approach could potentially be adapted by starting with a substrate already containing the 5-isocyano functionality, thereby incorporating it into a more complex, fused-ring system in a single, highly efficient operation. researchgate.netthieme-connect.com

Another novel approach involves the condensation of isocyanides with indolin-2-thiones. This method builds upon a pre-existing indole-like core, using the isocyanide to construct a thieno[2,3-b]indole ring system. While not a direct synthesis of this compound itself, it showcases the versatility of isocyanides in constructing complex fused heterocycles from indole-based starting materials. Adapting such a reaction to a 5-isocyanoindolin-2-thione precursor could provide access to novel and complex isocyano-substituted heterocyclic scaffolds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ad₂PⁿBu (Di(1-adamantyl)-n-butylphosphine) |

| Iodobenzene |

| 1-(Isocyanomethyl)benzene |

| Pd(OAc)₂ (Palladium(II) acetate) |

| Toluene |

| 1-Iodo-4-methylbenzene |

| Bromobenzene |

| 1-Iodo-4-methoxybenzene |

| 2-alkynylanilines |

| 2-(1-alkynyl)-N-alkylideneanilines |

| 4-isocyano-2-(phenylethynyl)aniline |

| P(n-Bu)₃ (Tri-n-butylphosphine) |

| 1,4-Dioxane |

| N-benzylidene-2-(1-pentynyl)aniline |

| 3-((E)-1-butenyl)-2-phenylindole |

| N-(4-methoxybenzylidene)-2-(1-pentynyl)aniline |

| 3-((E)-1-butenyl)-2-(4-methoxyphenyl)indole |

| N-benzylidene-2-(phenylethynyl)aniline |

| 2-phenyl-3-((E)-styryl)indole |

| indole-1-carboxamides |

| Copper(I) iodide (CuI) |

| DMSO (Dimethyl sulfoxide) |

| 2-isocyanochalcones |

| 2-phosphinoyl indoles |

| o-alkynylphenyl isocyanide |

| N-alkyl-N-(1H-indol-2-ylmethyl)amines |

| indolin-2-thiones |

| thieno[2,3-b]indole |

Indole Syntheses with ortho-Tolyl Isocyanide

The utilization of ortho-tolyl isocyanide and its substituted analogues is a cornerstone for several indole synthesis strategies. These methods leverage the reactivity of the isocyanide group and the adjacent methyl group to construct the indole ring.

One of the most prominent methods is the Saegusa indole synthesis , which involves the strong-base-promoted cyclization of ortho-tolyl isocyanides. researchgate.net This reaction typically begins with the deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA). The resulting benzylic carbanion then undergoes an intramolecular cyclization by attacking the isocyanide carbon. Subsequent workup leads to the formation of the indole ring. uninsubria.it The choice of solvent is critical; diglyme (B29089) is often preferred over ether or THF to achieve selective lithiation at the methyl group in nearly quantitative yields. researchgate.net This methodology can be extended to produce 3-substituted indoles by reacting the lithiated intermediate with various electrophiles, such as alkyl halides or epoxides, before cyclization. uninsubria.it

A different approach involves transition metal catalysis. A ruthenium-based catalytic system, specifically using [Ru(dmpe)₂H₂] or [Ru(dmpe)₂(H)(naphthyl)], has been developed for the synthesis of indoles from o-tolyl isocyanides. acs.orgresearchgate.netosti.gov The proposed mechanism involves the coordination of the isocyanide to the ruthenium center, followed by an intramolecular oxidative addition of the ortho-methyl C-H bond. acs.orgresearchgate.net This catalytic cycle is efficient for a range of substituted o-tolyl isocyanides, including those with methyl, methoxy, or fluoro groups at the 3-, 4-, or 5-positions of the phenyl ring. acs.orgosti.gov

Table 1: Examples of Indole Synthesis from Substituted ortho-Tolyl Isocyanides

| Starting Material | Base/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| o-Tolyl isocyanide | LDA in diglyme | Indole | ~100% | researchgate.net |

| 2,4-Xylyl isocyanide | LDA in diglyme | 5-Methylindole | ~100% | researchgate.net |

| 2,6-Xylyl isocyanide | LDA in diglyme | 7-Methylindole | ~100% | researchgate.net |

| 2,6-Diethylphenyl isocyanide | [Ru(dmpe)₂(H)(naphthyl)] | 3-Methyl-7-ethylindole | - | acs.orgresearchgate.net |

Isocyanide Homologation Reactions via Carbene Intermediates

Isocyanide homologation, particularly through the intervention of carbene intermediates, offers a modern and versatile route to complex heterocyclic structures, including indoles. The fundamental reaction involves the transfer of a carbene to an isocyanide, which generates a highly reactive ketenimine intermediate. rsc.org This intermediate can then undergo various transformations, including intramolecular cyclizations, to yield the desired indole derivatives.

This strategy has been realized using various transition metal catalysts to facilitate the carbene transfer from diazo compounds. Iron catalysts, such as the Hieber anion (Bu₄N[Fe(CO)₃NO]), have been employed for the dearomative spirocyclization of tryptamine-derived isocyanides (3-(2-isocyanoethyl)indoles). acs.orgnih.gov The process is initiated by the iron-catalyzed carbene transfer from an α-diazo ester to the isocyanide, forming a ketenimine that spontaneously cyclizes. acs.orgnih.gov Similarly, cobalt rsc.org and palladium nih.gov complexes have been shown to catalyze carbene transfer to isocyanides, leading to the formation of diverse heterocyclic systems. rsc.orgnih.gov Recent studies have also provided evidence for carbene intermediates in the homologation of isocyanides mediated by main group elements like aluminum(I), which can lead to the construction of indole heterocycles under certain conditions. nih.govresearchgate.net

Table 2: Catalyst Systems for Carbene Transfer to Isocyanides for Heterocycle Synthesis

| Catalyst System | Carbene Precursor | Isocyanide Substrate | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Bu₄N[Fe(CO)₃NO] | α-Diazo esters | 3-(2-Isocyanoethyl)indoles | Ketenimine | Spiroindolenines | acs.orgnih.gov |

| CoBr₂ | α-Diazo esters | Aromatic/Aliphatic isocyanides | Ketenimine | Amidines (with amine trap) | rsc.org |

| Palladium(II) | α-Diazo esters | 3-(2-Isocyanoethyl)indoles | Ketenimine | Spiroindolenines | nih.gov |

Van Leusen Three-Component Reaction for Isocyano-Indole Derivatives

The Van Leusen reaction is a powerful tool in heterocyclic chemistry, most famously utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) for the synthesis of pyrroles and imidazoles. nih.govresearchgate.netorganic-chemistry.org The classical Van Leusen three-component reaction (vL-3CR) combines an aldehyde, a primary amine, and TosMIC to produce 1,4,5-trisubstituted imidazoles. organic-chemistry.orgorganic-chemistry.org The mechanism involves the base-induced cycloaddition of TosMIC to an in situ-formed aldimine, followed by the elimination of p-toluenesulfinic acid to aromatize the ring. organic-chemistry.org

While the direct synthesis of isocyano-indoles via the classic vL-3CR is not standard, a related strategy has been developed for indole synthesis. This method relies on the electrocyclic ring closure of dialkenylpyrroles. acs.org These crucial pyrrole (B145914) intermediates are themselves synthesized from 1-tosylalkenyl isocyanides and Michael acceptors, in a transformation analogous to the Van Leusen pyrrole synthesis. acs.org This demonstrates the adaptability of the core chemical principles of the Van Leusen reaction to access the indole nucleus. The reaction tolerates a wide variety of functional groups, making it a robust method for creating substituted heterocyclic systems. organic-chemistry.org

Curtius Rearrangement in the Preparation of Isocyanate Intermediates for Indole Synthesis

The Curtius rearrangement is a classic and reliable transformation that converts a carboxylic acid into an isocyanate via the thermal or photochemical decomposition of an acyl azide (B81097) intermediate. wikipedia.orgnih.gov This reaction proceeds with the loss of nitrogen gas and is notable for the retention of stereochemistry in the migrating group. nih.govnih.gov The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.orgnih.gov

This methodology has been effectively applied to the synthesis of N-indolyl amides, which are otherwise difficult to prepare. rsc.org The strategy involves the preparation of an indole-2- or indole-3-carboxazide from the corresponding carboxylic acid. nih.govrsc.org Heating this acyl azide induces the Curtius rearrangement, forming an indolyl isocyanate intermediate. rsc.org In the presence of a carboxylic acid, this intermediate is trapped to directly afford the N-(indol-yl)amide. rsc.orgrsc.org This approach is tolerant of both N-substituted and 1H-indole derivatives and accommodates a range of alkyl and aryl carboxylic acids, providing a convenient and rapid route to these valuable compounds. nih.govrsc.org

Table 3: Synthesis of N-(Indol-yl)amides via Curtius Rearrangement

| Indole Carboxazide | Carboxylic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| N-Methyl indole-3-carboxazide | Propionic acid | N-(1-Methyl-indol-3-yl)propionamide | 37% | rsc.org |

| 1H-Indole-3-carboxazide | 4-Nitrobenzoic acid | N-(Indol-3-yl)-4-nitrobenzamide | 90% | rsc.org |

| N-Benzyl indole-2-carboxazide | Propionic acid | N-(1-Benzyl-indol-2-yl)propionamide | 77% | rsc.org |

Mechanistic Investigations of Reactions Involving 5 Isocyano 1h Indole and Its Congeners

Fundamental Reactivity Principles of the Isocyano Group in Indole (B1671886) Systems

The chemistry of isocyanides is primarily defined by three key reaction types: α-addition, α-metallation, and the propensity to form radical intermediates. These fundamental principles are central to understanding the synthetic transformations of 5-isocyano-1H-indole and its analogs.

α-Addition and α-Metallation Mechanisms

The most significant synthetic characteristic of isocyanides is their ability to undergo reactions with both nucleophiles and electrophiles at the same carbon atom, a process known as α-addition. This dual reactivity allows for the construction of complex molecular architectures in a single step. Although the α-addition process itself is typically rapid, the order in which the nucleophile and electrophile are introduced can vary depending on the specific reactants involved.

Another crucial reactivity pathway for isocyanides is α-metallation. This process involves the deprotonation of the carbon atom adjacent (α) to the isocyano group. The coordination of a metal to the terminal carbon of the isocyano group increases the acidity of the α-protons, facilitating their removal by a weak base. beilstein-journals.org This α-metallated species can then act as a potent nucleophile in subsequent reactions. beilstein-journals.org For instance, the α-metallation of isocyanides has been instrumental in the synthesis of imidazole (B134444) cores through a Mannich-type condensation with imines. beilstein-journals.org In the context of indole systems, while direct examples involving this compound are not explicitly detailed in the provided search results, the general principles of α-addition and α-metallation of aryl isocyanides are well-established and would be applicable. acs.org

Formation and Reactivity of Imidoyl Radical Intermediates

The isocyano group readily participates in radical reactions, typically proceeding through the formation of an imidoyl radical intermediate. acs.org This intermediate arises from the addition of a radical species to the isocyano carbon. acs.orgbeilstein-journals.org The resulting imidoyl radical is a key active species that can engage in a variety of subsequent transformations, including addition and cyclization reactions, which are particularly valuable in multicomponent synthesis. beilstein-journals.org

The intramolecular trapping of imidoyl radical intermediates has been extensively studied for the synthesis of various nitrogen-containing heterocycles. aablocks.com For example, the radical cyclization of 2-isocyanobiarenes is a well-established method for synthesizing phenanthridine (B189435) derivatives. beilstein-journals.org This reaction proceeds via the formation of an imidoyl radical which then adds intramolecularly to an adjacent aryl group. beilstein-journals.org In a similar vein, the Fukuyama indole synthesis utilizes the radical cyclization of an α-stannoimidoyl radical, formed from an ortho-isocyanostyrene, to construct the indole ring. wikipedia.org

Recent advancements in visible-light photoredox catalysis have further expanded the scope of reactions involving imidoyl radical intermediates. acs.orgrsc.org These methods often involve the generation of the imidoyl radical through a single-electron transfer (SET) process, which can be triggered by a photocatalyst or through the formation of an electron-donor-acceptor (EDA) complex. rsc.org Tryptamine-derived isocyanides, for instance, have been shown to generate radical intermediates through an aggregation-based charge transfer mechanism, leading to the formation of constrained spiroindolenines via a radical cascade reaction. rsc.org

Elucidation of Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound and its congeners. This section explores the mechanistic details of several key catalytic processes.

Lewis Acid Activation of Isocyanate Electrophiles in Indole Amidation

Lewis acids are effective catalysts for a variety of transformations involving indoles. In the context of indole amidation, Lewis acids can activate isocyanate electrophiles, facilitating their reaction with the indole nucleus. For instance, boron-based Lewis acids like B(C₆F₅)₃ have been shown to catalyze the C3 amidation of N-methylindoles with aryl isocyanates. cardiff.ac.uk

A detailed mechanistic study of the Lewis acid-catalyzed intramolecular cyclization of methyl phenyldiazoacetates bearing an ortho-imino group provides insight into the role of the Lewis acid. nih.gov The reaction mechanism involves the activation of the imine by the Lewis acid, which enhances its electrophilicity and promotes the attack of the diazo carbon to form a diazonium ion intermediate. Subsequent expulsion of dinitrogen and dissociation of the Lewis acid yields the indole product. nih.gov The significant difference in basicity between the starting imine and the resulting indole is the driving force for the efficient catalytic turnover. nih.gov While this example does not directly involve an isocyanate, the principle of Lewis acid activation of an electrophile for reaction with an indole system is analogous. A study on the borane-catalyzed amidation of indoles with isocyanates revealed that BCl₃ can efficiently catalyze the N-carboxamidation of unprotected indoles. cardiff.ac.uk Computational studies suggest that the reaction proceeds through an adduct where the BCl₃ is coordinated to the nitrogen atom of the indole. cardiff.ac.uk

Detailed Mechanistic Studies of Metal-Mediated Isocyanide Insertion Steps

Transition metal-catalyzed reactions involving isocyanide insertion are a powerful tool for the synthesis of a wide array of nitrogen-containing heterocycles. aablocks.comresearchgate.net These reactions often proceed through the formation of an imidoyl-metal intermediate, which can then undergo further transformations. aablocks.com

Palladium-catalyzed imidoylative annulation of functionalized isocyanides is a prominent example. In these reactions, an imidoyl-Pd(II) intermediate is formed via the migratory insertion of the isocyanide into a Pd(II) species. This intermediate can then be trapped by various intramolecular functional groups, leading to the formation of diverse heterocyclic scaffolds. aablocks.com For instance, in the case of 2-(2-isocyanophenyl)-1H-indoles, which possess both aromatic C-H and indolic N-H bonds capable of trapping the imidoyl intermediate, a chemo-selective cycloimidoylation can be achieved. aablocks.com Under radical conditions, homolytic aromatic substitution (HAS) of the imidoyl radical intermediate is favored, whereas under palladium catalysis, N-H cycloimidoylation dominates. aablocks.com

Nickel-catalyzed reactions have also been explored for isocyanide insertions. researchgate.netnih.gov For example, an (N-heterocyclic carbene)Ni(II) complex has been shown to catalyze the [5+1] benzannulation of cyclopropenes and isocyanides to afford substituted anilines. nih.gov Mechanistic investigations into cobalt-catalyzed reactions have proposed a 1,1-migratory insertion of the isocyanide into a cobalt-nitrene species to form a carbodiimide (B86325) product. researchgate.net

The table below summarizes key aspects of metal-mediated isocyanide insertion reactions.

| Catalyst System | Isocyanide Substrate | Key Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| Palladium(II) | 2-(2-isocyanophenyl)-1H-indoles | Imidoyl-Pd(II) | Indolo[1,2-c]quinazolines | aablocks.com |

| Cobalt(II) | General Isocyanides | Cobalt-nitrene/Metal aziridine | Carbodiimides | researchgate.net |

| Nickel(II)/NHC | General Isocyanides | Imidoyl-Ni | Substituted Anilines | nih.gov |

| Palladium(0) | 2-alkenylthioanilides | α-stannoimidoyl radical | 2,3-disubstituted indoles | wikipedia.org |

Role of Solvents in Reaction Pathways and Selectivity

The choice of solvent can significantly influence the outcome of chemical reactions, affecting both the reaction pathway and the selectivity. In reactions involving isocyano indoles, the solvent can play multiple roles, including solvating reactants and intermediates, and in some cases, directly participating in the reaction mechanism.

For instance, in the synthesis of cyclohexanone-fused tetrahydropyrano[3,4-b]indoles via intramolecular Pd(OAc)₂-catalyzed cyclization, a mixture of solvents including DMF/H₂O/HOAc was found to be effective. mdpi.com While 1,4-dioxane (B91453) could be used as an alternative to DMF, better results were obtained with the latter. mdpi.com

The solvent can also dictate the regioselectivity of a reaction. In the manganese-catalyzed dehydrogenative alkylation of indolines, the use of different solvents led to either C3- or N-alkylation of the resulting indoles. organic-chemistry.org Similarly, in the chlorination of N,N-disubstituted 2-alkynylarylamines, the selective formation of 3-chloroindoles, 3-chloro-2-oxindoles, or 3,3-dichloro-2-oxindoles could be achieved by simply switching the reaction solvent. organic-chemistry.org

Furthermore, the vibrational characteristics of the isonitrile group in indole derivatives are sensitive to the solvent environment. nih.gov Studies on 6-isocyano-1-methyl-1H-indole (6ICMI) have shown a strong dependence of the isonitrile stretching frequency on the polarizability of protic solvents and the density of hydrogen-bond donor groups in the solvent. nih.gov This sensitivity to the local environment underscores the potential for solvent effects to influence reaction energetics and pathways. A linear correlation has been observed between the isonitrile stretching frequency and the solvent acceptor number of alcohols. nih.gov This suggests that hydrogen bonding interactions between the solvent and the isocyano group can play a crucial role.

The table below illustrates the effect of solvent on reaction outcomes.

| Reaction | Substrates | Catalyst | Solvent | Product(s) | Ref. |

|---|---|---|---|---|---|

| Dehydrogenative Alkylation | Indolines, Alcohols | Manganese | Varied | C3- or N-alkylated indoles | organic-chemistry.org |

| Chlorination/Cyclization | N,N-disubstituted 2-alkynylarylamines | - | Varied | 3-chloroindoles, 3-chloro-2-oxindoles, or 3,3-dichloro-2-oxindoles | organic-chemistry.org |

| Intramolecular Cyclization | Aniline-tethered alkynyl cyclohexadienones | Pd(OAc)₂ | DMF/H₂O/HOAc vs. 1,4-dioxane | Cyclohexanone-fused tetrahydropyrano[3,4-b]indoles | mdpi.com |

Computational and Theoretical Chemistry Approaches to Reaction Mechanisms

Modern computational and theoretical chemistry provides powerful tools for dissecting complex reaction mechanisms at the molecular level. For reactions involving this compound and its congeners, these methods offer invaluable insights into the energetic landscapes and dynamic behaviors that govern chemical transformations. By modeling the interactions of electrons and nuclei, researchers can map out reaction pathways, identify transient intermediates, and characterize the high-energy transition states that control reaction rates. These in silico investigations are not merely confirmatory; they often provide predictive power and a level of detail that is inaccessible through experimental means alone.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. nih.govnumberanalytics.com DFT methods calculate the electronic structure of a chemical system based on its electron density, offering a balance of computational cost and accuracy that is well-suited for the study of complex organic molecules. nih.gov A key application of DFT in mechanistic studies is the analysis of transition states (TS), which are the highest energy points along a reaction coordinate. numberanalytics.com

The process of analyzing a reaction mechanism using DFT typically involves several steps:

Geometry Optimization: The three-dimensional structures of reactants, products, and potential intermediates are optimized to find their lowest energy conformations.

Transition State Location: Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state connecting reactants and products.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A stable molecule (reactant, product, intermediate) will have all real (positive) vibrational frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state indeed connects the intended reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state, ensuring it leads to the correct species on either side. acs.orgworldscientific.com

For isocyanide congeners, DFT has been successfully applied to elucidate the mechanisms of various transformations, including cycloadditions and multicomponent reactions. For instance, in a theoretical study of the dual 1,3-dipolar cycloaddition of CO2 with isocyanides and alkynes, DFT calculations (using the B3LYP functional) identified the rate-determining step as the initial nucleophilic attack of the isocyanide onto the alkyne. acs.orgnih.gov This step was found to have a significant energy barrier of 24.3 kcal/mol. acs.orgnih.gov Similarly, high-level theoretical studies on the classic unimolecular isomerization of methyl isocyanide (CH₃NC) to acetonitrile (B52724) (CH₃CN) have used DFT and other ab initio methods to calculate the activation energy, finding values around 160 kJ/mol (approx. 38.2 kcal/mol), which align well with experimental results. osti.govacs.org

These computational approaches allow for the systematic evaluation of different possible pathways and the influence of substituents on reaction barriers, providing a predictive framework for reaction outcomes. nih.gov Although specific DFT studies on reactions of this compound are not widely reported, these established methodologies are directly applicable to understanding its reactivity.

| Reaction Type | Reactants | Methodology | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Isomerization | Methyl Isocyanide → Acetonitrile | High-level coupled-cluster | 38.2 (160.1 kJ/mol) | acs.org |

| 1,3-Dipolar Cycloaddition (Rate-Determining Step) | Isocyanide + Alkyne | B3LYP/6-31+G* | 24.3 | acs.orgnih.gov |

| Silver-Mediated [3+2] Cycloaddition | Isocyanide + Terminal Alkyne | B3LYP-D3/6-31G(d,p) | Not specified, mechanism elucidated | researchgate.net |

| Formal [4+1] Cycloaddition | Isocyanide + Quinoline Derivative | DFT Calculations | Not specified, mechanism proposed | rsc.org |

Molecular Dynamics Simulations for Mechanistic Insights

For reactions involving indole derivatives, MD simulations are frequently used to understand how these molecules interact with their environment, such as a solvent or a biological receptor. mdpi.comcapes.gov.brdergipark.org.tr Key insights from MD simulations that are relevant to reaction mechanisms include:

Conformational Sampling: Identifying the most populated conformations of reactants, which may be the ones that are poised for reaction.

Solvent Organization: Visualizing how solvent molecules arrange around the reactants and how this organization changes along the reaction pathway.

Binding Stability: In catalyzed reactions, MD can assess the stability of the substrate within an enzyme's active site or its interaction with a catalyst. This is often analyzed using metrics like the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms over time, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. dergipark.org.tr

| Compound | Adsorption Energy (Eads, kcal/mol) | Binding Energy (Ebinding, kcal/mol) | Reference |

|---|---|---|---|

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | -433.11 | 433.11 | mdpi.com |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | -651.18 | 651.18 | mdpi.com |

Note: Adsorption energy (Eads) is the energy released upon adsorption, while binding energy (Ebinding) is the energy required to separate the molecule from the surface; Ebinding = -Eads. A more negative Eads indicates stronger binding. mdpi.com

By combining the energetic information from DFT with the dynamic insights from MD simulations, a more complete and nuanced understanding of the reaction mechanism for compounds like this compound can be achieved. MD can reveal the crucial dynamic events that lead up to the transition state, while DFT can precisely detail the electronic rearrangements that occur during the bond-breaking and bond-forming processes.

Advanced Spectroscopic Characterization and Applications As Molecular Probes

Fourier Transform Infrared (FTIR) Spectroscopy of 5-Isocyano-1H-Indole

FTIR spectroscopy is a primary tool for characterizing the vibrational properties of this compound (5ICI). dntb.gov.uanih.govsemanticscholar.org Studies have systematically investigated the solvatochromism of its isocyanide (NC) stretching mode in various solvents to quantify its sensitivity to the local environment. nih.govsemanticscholar.org

The isocyanide (NC) stretching vibration of 5ICI is a distinct and sensitive marker. nih.gov In protic solvents like alcohols, the FTIR spectrum of 5ICI typically displays two distinct peaks. nih.gov The lower frequency peak is assigned to the non-hydrogen-bonded NC group, while a weaker, blue-shifted peak is attributed to the NC group forming a hydrogen bond with the solvent. nih.govsemanticscholar.org The separation between these non-H-bonded and H-bonded peaks is notable, ranging from 16 to 19 cm⁻¹. nih.gov This clear separation underscores the NC group's potential as a probe for H-bonding interactions. researchgate.net The transition dipole strength of the isocyanide group is significantly larger than that of a nitrile group, enhancing its utility as an IR probe. researchgate.net

The frequency of the NC stretching mode in this compound demonstrates a strong dependence on the solvent environment. dntb.gov.uamdpi.com This sensitivity is particularly pronounced in relation to solvent polarizability and hydrogen-bonding capabilities. dntb.gov.uanih.gov

To quantitatively analyze the effect of solvent properties on the NC stretching frequency, researchers have employed Kamlet–Taft empirical solvent parameters: α (hydrogen-bond donor ability), β (hydrogen-bond acceptor ability), and π* (polarizability/polarity). nih.govsemanticscholar.orgstenutz.eustenutz.eu

For the non-hydrogen-bonded form of 5ICI in protic solvents, a strong linear correlation is observed between the NC stretching frequency and the solvent's polarizability parameter, π*. researcher.lifesemanticscholar.org However, the frequency does not show a clear dependence on the polarizability of aprotic solvents. researcher.lifesemanticscholar.org The frequency of the hydrogen-bonded NC peak, observed in protic solvents, shows a linear correlation with the density of hydrogen-bond donor (HBD) groups in the solvent. nih.govsemanticscholar.org

Table 1: NC Stretching Frequencies of this compound (Non-H-Bonded) and Kamlet-Taft Parameters for Various Solvents

| Solvent | ν(NC) (cm⁻¹) | π* | α | β |

| n-Octanol | 2116.1 | 0.40 | 0.77 | 0.48 |

| n-Butanol | 2117.0 | 0.46 | 0.84 | 0.48 |

| 1-Propanol | 2117.4 | 0.51 | 0.84 | 0.48 |

| Ethanol (B145695) | 2118.0 | 0.54 | 0.86 | 0.48 |

| Methanol (B129727) | 2119.0 | 0.60 | 0.98 | 0.48 |

| Toluene (B28343) | 2118.0 | 0.49 | 0.00 | 0.11 |

| Dichloromethane (B109758) (DCM) | 2123.0 | 0.73 | 0.13 | 0.10 |

This table is generated based on data reported in scientific literature. nih.gov

The solvent's ability to act as a hydrogen-bond donor (HBD) is a critical factor influencing the NC stretching frequency. dntb.gov.uasemanticscholar.org In alcoholic solvents, the formation of a hydrogen bond between the solvent's hydroxyl group and the terminal carbon atom of the isocyanide group leads to the appearance of a distinct, blue-shifted peak. nih.govacs.org The separation between the H-bonded and non-H-bonded peaks increases with the carbon chain length of the alcohol, from methanol to 1-propanol, suggesting that a longer alkyl chain may stabilize the hydrogen-bonding interaction. nih.gov

Solvent polarizability also plays a significant role. dntb.gov.uanih.gov A shift of approximately 7 cm⁻¹ for the non-H-bonded NC stretching frequency is observed when moving from n-octanol to the more polarizable dichloromethane (DCM). nih.gov This effect is attributed to the local electric field induced by the polarizable solvent, which directly influences the NC stretching frequency. nih.gov For instance, changing the solvent from toluene to DCM, which primarily involves an increase in the π* parameter, results in a frequency shift of about 5 cm⁻¹. nih.gov

Investigation of Solvent-Dependent Shifts in NC Stretching Frequency

Correlation with Kamlet–Taft Empirical Solvent Parameters

Ultrafast Infrared (IR) Spectroscopy for Dynamics Studies

To explore the dynamic properties of the isocyanide probe, researchers have utilized ultrafast spectroscopic techniques. semanticscholar.orgnih.gov These methods provide insights into the vibrational energy relaxation and orientational dynamics of the NC group on a femtosecond to picosecond timescale. semanticscholar.orgd-nb.info

Femtosecond IR pump-probe spectroscopy has been used to measure the vibrational lifetime (T₁) of the NC stretching mode in this compound. dntb.gov.uasemanticscholar.org In these experiments, a short IR pulse "pumps" the vibrational mode to an excited state, and a time-delayed "probe" pulse monitors the relaxation back to the ground state. d-nb.info

For 5ICI dissolved in dimethyl sulfoxide (B87167) (DMSO), the vibrational lifetime of the NC stretching mode was determined to be 5.4 picoseconds. mdpi.com This lifetime is notably longer than those typically observed for other common IR probes like the azido (B1232118) or nitrile stretching modes. researchgate.netmdpi.com Similar pump-probe studies of 5ICI in ethanol (EtOH) further confirm that the NC stretching mode is a suitable probe for tracking local environmental dynamics. dntb.gov.uanih.govnih.gov The relatively long vibrational lifetime provides a sufficient window to observe dynamic events in complex systems like proteins. researchgate.net

Table 2: Vibrational Lifetimes of Isocyanide Probes in DMSO

| Compound | Vibrational Lifetime (T₁) in DMSO (ps) |

| This compound (5ICI) | 5.4 |

| 6-Isocyano-1-methyl-1H-indole (6ICMI) | 6.3 |

Data sourced from comparative studies in the literature. mdpi.com

Determination of Vibrational Lifetimes of the Isocyanide Stretching Mode

The utility of a vibrational probe is significantly influenced by its vibrational lifetime. A longer lifetime allows for more precise measurements in time-resolved nonlinear infrared (IR) spectroscopy. The isocyanide stretching mode of this compound (5ICI) has been shown to possess a favorably long vibrational lifetime.

Infrared pump-probe studies on 5ICI in dimethyl sulfoxide (DMSO) have determined the vibrational lifetime (T₁) of its isocyanide stretching mode to be approximately 5.4 picoseconds (ps). mdpi.com This lifetime is notably longer than that of other commonly used vibrational probes, such as the azido group and the nitrile group. mdpi.comsemanticscholar.org For comparison, the related compound 6-isocyano-1-methyl-1H-indole (6ICMI) exhibits a slightly longer vibrational lifetime of 6.3 ps in the same solvent. mdpi.com The extended lifetime of the isocyanide stretch in these indole (B1671886) derivatives enhances their suitability for studying the structure and dynamics of biomolecules. semanticscholar.orgnih.gov

Table 1: Vibrational Lifetimes of Isocyano-Indole Derivatives in DMSO

| Compound | Vibrational Lifetime (T₁) [ps] |

|---|---|

| This compound (5ICI) | 5.4 ± 0.1 |

| 6-isocyano-1-methyl-1H-indole (6ICMI) | 6.26 ± 0.13 |

Data sourced from polarization-controlled IR pump-probe spectroscopy measurements. mdpi.com

Analysis of Orientational Relaxation Constants in Different Solvents

Orientational relaxation dynamics provide insight into the rotational motion of a probe molecule and its interactions with the surrounding solvent environment. For this compound (5ICI), the orientational relaxation time constant has been determined using polarization-controlled IR pump-probe spectroscopy.

In DMSO, the orientational relaxation time for 5ICI was found to be 15.6 ps. mdpi.com This value reflects the timescale over which the molecule loses its orientational correlation due to tumbling and other motions within the solvent. A relatively long orientational relaxation time, as seen with isocyano-indoles, is advantageous as it allows for more effective monitoring of local intermolecular interactions and dynamics. mdpi.com For instance, the orientational relaxation time of 6ICMI in DMSO was even longer at 21.0 ps, suggesting that modifications to the indole structure can further tune these dynamic properties. mdpi.com

Table 2: Orientational Relaxation Times of Isocyano-Indole Derivatives in DMSO

| Compound | Orientational Relaxation Time [ps] |

|---|---|

| This compound (5ICI) | 15.6 |

| 6-isocyano-1-methyl-1H-indole (6ICMI) | 21.0 ± 1.1 |

Data extracted from the decay of anisotropy in pump-probe signals. mdpi.com

Deployment of Isocyano-Indole Derivatives as Site-Specific Infrared Probes

The sensitivity of the isocyanide group's vibrational frequency to its local chemical environment makes isocyano-indole derivatives powerful site-specific infrared probes. mdpi.comnih.govdntb.gov.ua They can be incorporated into larger systems to report on specific structural features and dynamic processes.

Applications in Probing Local Hydrogen-Bonding Environments

One of the most significant applications of this compound and its derivatives is the probing of local hydrogen-bonding (H-bonding) environments. nih.govmdpi.com The stretching frequency of the isocyanide group (ν-N≡C) is particularly sensitive to H-bond donation to the isocyanide's carbon or nitrogen atom.

Systematic studies using Fourier transform infrared (FTIR) spectroscopy have shown that the NC stretching frequency of 5ICI and 5-isocyano-1-methyl-1H-indole (NM5ICI) is strongly dependent on the solvent's H-bond donor (HBD) ability. nih.govresearcher.life Specifically, in protic solvents, the frequency exhibits a strong linear correlation with the solvent's polarizability and HBD parameter (α). nih.govresearcher.life This sensitivity allows researchers to characterize the H-bonding status of the local environment around the probe. nih.gov For example, when the isocyano group acts as an H-bond acceptor, its stretching frequency shifts, providing a direct spectroscopic marker of this interaction. semanticscholar.org This capability is crucial for understanding solvation shells and specific interactions within protein binding pockets or at membrane interfaces. nih.gov

Utility in Studying Structure and Dynamics within Complex Biomolecular Systems

The favorable characteristics of isocyano-indole derivatives—namely their strong transition dipole strength, long vibrational lifetimes, and sensitivity to H-bonding—make them excellent probes for studying complex biomolecular systems like proteins. nih.govnih.govnih.gov The isonitrile group has been recognized as a promising infrared probe for elucidating the structure and dynamics of biomolecules. mdpi.comdntb.gov.ua

By replacing a natural amino acid like tryptophan with an isocyano-indole-derivatized counterpart, researchers can introduce a localized spectroscopic reporter into a protein of interest. nih.gov The probe's vibrational frequency and dynamics then provide site-specific information about the protein's conformation, local electric fields, and hydration status. nih.govresearcher.life For instance, alkyl isocyanides bound to myoglobin (B1173299) have been used to map pathways for ligand entry and exit. nih.gov The isocyanide stretching frequency reports on whether the probe is in a polar, H-bonding environment or a more apolar, non-H-bonding one, which correlates with different conformational states of the protein (e.g., "open" or "closed" channels). nih.gov This makes isocyano-indoles valuable tools for investigating protein folding, enzyme mechanisms, and allosteric regulation at a molecular level.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 5ICI |

| 5-isocyano-1-methyl-1H-indole | NM5ICI |

| 6-isocyano-1-methyl-1H-indole | 6ICMI |

Biological and Pharmacological Research Applications of Isocyano Indole Derivatives

Antimicrobial Activity Investigations

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. Isocyano indole (B1671886) derivatives have been investigated as potential antimicrobial agents, with a particular focus on their ability to disrupt bacterial communication and combat drug-resistant strains.

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the production of virulence factors and the formation of biofilms. nih.gov Inhibiting this system, a strategy known as quorum sensing inhibition (QSI), is a promising approach to disarm pathogens without exerting selective pressure that leads to resistance. nih.gov A series of 3-(2-isocyanobenzyl)-1H-indole derivatives has been identified as a novel class of potential QS inhibitors against pathogens like Pseudomonas aeruginosa and Serratia marcescens. nih.govacs.org

Biofilms are complex communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which includes polysaccharides, proteins, and nucleic acids. nih.gov These structures protect bacteria from antibiotics and host immune responses. nih.gov Isocyano indole derivatives have demonstrated significant efficacy in preventing biofilm formation and reducing the production of key virulence factors.

In studies involving Serratia marcescens, a notable opportunistic pathogen, the derivative 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI) was identified as a potent inhibitor. nih.govacs.org At a concentration of 1.56 µg/mL, IMBI significantly inhibited biofilm formation by 42%. nih.govacs.org Furthermore, at 3.12 µg/mL, it reduced the activity of protease by 17% and the production of EPS by 51%. acs.org

Against Pseudomonas aeruginosa, another critical pathogen, the IMBI derivative (referred to as derivative 32) also showed strong inhibitory effects. At a concentration of 25 µg/mL, it inhibited biofilm formation by 70% and also suppressed the production of the virulence factor pyocyanin (B1662382). nih.gov

| Pathogen | Virulence Factor | IMBI Concentration | % Inhibition | Source |

|---|---|---|---|---|

| Serratia marcescens | Biofilm Formation | 1.56 µg/mL | 42% | nih.govacs.org |

| Serratia marcescens | Protease | 3.12 µg/mL | 17% | acs.org |

| Serratia marcescens | Extracellular Polysaccharides (EPS) | 3.12 µg/mL | 51% | acs.org |

| Pseudomonas aeruginosa | Biofilm Formation | 25 µg/mL | 70% | nih.gov |

| Pseudomonas aeruginosa | Pyocyanin | 25 µg/mL | Significant Inhibition | nih.gov |

The mechanism by which isocyano indole derivatives inhibit quorum sensing involves the disruption of gene regulation and interference with QS receptor proteins. acs.org In S. marcescens, the IMBI derivative was found to downregulate the expression of several genes related to QS and biofilm formation, including fimA, bsmA, pigP, flhC, rssB, fimC, and rsmA, with a reduction ranging from 1.02- to 2.74-fold. acs.org

Molecular docking studies have provided further insight into the mechanism, suggesting that these derivatives can bind to key QS receptor proteins. acs.org The IMBI compound is predicted to bind to receptors such as SmaR in S. marcescens and LasR and RhlR in P. aeruginosa, thereby antagonizing the expression of traits controlled by the quorum sensing system. acs.orgmdpi.com Molecular dynamics simulations have indicated that the binding of IMBI to these receptors is highly stable. acs.org

Structure-activity relationship (SAR) studies on 3-(2-isocyanobenzyl)-1H-indole derivatives have elucidated key structural features necessary for their antibiofilm activity. nih.govnih.govacs.org These studies systematically modified different parts of the molecule to determine their contribution to the inhibitory effects.

The primary findings from SAR analyses include:

The Isocyano Group: The isonitrile (isocyano) group is essential for activity. When it was replaced with an amino group, the resulting derivative showed weaker biofilm inhibition, confirming the importance of the isocyano moiety. nih.govnih.gov

Substituents on the Isocyano Group: Aromatic substituents, such as a phenyl group, attached to the isocyano part of the molecule are preferable to alkyl substituents. Derivatives with alkyl groups displayed significantly lower inhibitory activity. nih.govacs.org

The Indole Ring: The indole ring itself is a critical component for activity. When compared with derivatives where a benzene (B151609) ring replaced the indole ring, the indole-containing compounds were found to be more effective inhibitors. nih.gov

Substitutions on the Indole and Benzene Rings: The introduction of specific substituents on the indole and benzene rings can enhance activity. For instance, a methyl group at the 3-position of the indole ring or a methyl group on the benzene ring (specifically at the 16-position in the studied series) resulted in derivatives with stronger biofilm inhibition potential. nih.govacs.org

| Structural Feature | Observation | Impact on Activity | Source |

|---|---|---|---|

| Isocyano Group | Replacement with an amino group. | Decreased | nih.govnih.gov |

| Substituent on Isocyano | Phenyl group vs. alkyl groups. | Phenyl group preferred | nih.govacs.org |

| Core Heterocycle | Indole ring vs. benzene ring. | Indole ring preferred | nih.gov |

| Ring Substitutions | Methyl groups on the indole or benzene rings. | Increased | nih.govacs.org |

The challenge of drug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has driven research into new classes of antimicrobial agents. Various indole derivatives have shown promise in this area. mdpi.comnih.govias.ac.in

Research into novel indole vinyl isonitriles, produced using enzymes from the hapalindole pathway, revealed their potential as antivirulence compounds against MRSA. ias.ac.in These biocatalytically generated isonitriles were effective at a concentration of 10 µg/mL. ias.ac.in

Other studies have identified different classes of indole derivatives with potent anti-MRSA activity. A library of 3-substituted-1H-imidazol-5-yl-1H-indoles yielded two compounds with significant activity, showing a Minimum Inhibitory Concentration (MIC) of ≤ 0.25 µg/mL. mdpi.com Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibited high activity against MRSA, with MIC values below 1 µg/mL. mdpi.com Furthermore, a chlorinated indole sesquiterpene isolated from a marine Streptomyces species, chloroxiamycin, displayed an MIC of 16 µg/mL against MRSA and was also capable of inhibiting its biofilm formation. nih.gov

| Indole Derivative Class | Compound Example/Type | Activity/MIC | Source |

|---|---|---|---|

| Indole Vinyl Isonitriles | Enzymatically synthesized analogs | Effective at 10 µg/mL | ias.ac.in |

| 3-Substituted-1H-imidazol-5-yl-1H-indoles | Analogues 26 and 32 | ≤ 0.25 µg/mL | mdpi.com |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles | Analogues 3ao and 3aq | < 1 µg/mL | mdpi.com |

| Indole Sesquiterpenes | Chloroxiamycin | 16 µg/mL | nih.gov |

Quorum Sensing Inhibition (QSI) in Bacterial Pathogens

Mechanism of QSI via Gene Expression Downregulation and Receptor Binding

Antiproliferative and Anticancer Research Endeavors

The indole scaffold is a privileged structure in medicinal chemistry and has been the basis for the development of numerous compounds with anticancer properties. nih.gov Research has explored a wide variety of natural and synthetic indole derivatives for their antiproliferative activities against several types of cancer. nih.gov

For example, a series of nih.govnih.govacs.orgtriazino[4,3-a]indoles were synthesized and evaluated for their effects on human cancer cell lines. Two compounds from this series showed significant antiproliferative effects against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon) cancer cells, with IC₅₀ values ranging from 8.2 to 18.2 µM. researchgate.net Another study on benzofuran-isatin conjugates, where isatin (B1672199) is an indole-2,3-dione, found that these molecules displayed good antiproliferative activity against colorectal cancer cell lines (SW-620 and HT-29). nih.gov Two specific conjugates, 5a and 5d, had excellent inhibitory effects with IC₅₀ values as low as 6.5 µM and were shown to induce apoptosis. nih.gov

Natural indole alkaloids have also been a source of potent anticancer agents. Flavopereirine, a β-carboline alkaloid, affects the viability of various colorectal cancer cell lines with IC₅₀ values between 8.15 and 15.33 µM. nih.gov Another natural product, 3,5-diprenyl indole, was found to be a promising cytotoxic agent against pancreatic adenocarcinoma cells (MIA PaCa-2) with an IC₅₀ of 9.5 µM. nih.gov

| Indole Derivative Class | Compound Example | Cancer Cell Line(s) | IC₅₀ Value | Source |

|---|---|---|---|---|

| nih.govnih.govacs.orgTriazino[4,3-a]indoles | 5i and 6i | MCF-7, HepG-2, HCT-116 | 8.2 - 18.2 µM | researchgate.net |

| Benzofuran-isatin Conjugates | 5a | SW-620, HT-29 | 8.7 - 9.4 µM | nih.gov |

| Benzofuran-isatin Conjugates | 5d | SW-620, HT-29 | 6.5 - 9.8 µM | nih.gov |

| β-Carboline Alkaloid | Flavopereirine | HCT116, HT29, etc. | 8.15 - 15.33 µM | nih.gov |

| Prenylated Indole Alkaloid | 3,5-Diprenyl indole | MIA PaCa-2 | 9.5 µM | nih.gov |

Investigation of Mechanistic Pathways for Antiproliferative Effects

The antiproliferative effects of indole derivatives are exerted through various mechanistic pathways. mdpi.comresearchgate.net These include the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis. mdpi.comdovepress.com

Inhibition of Tubulin Polymerization: A significant number of indole-based compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division. mdpi.comnih.gov By disrupting microtubule dynamics, these compounds lead to cell cycle arrest, primarily in the G2/M phase, and subsequently induce apoptosis. For example, certain 2-aryl-3-aroyl-indoles have been developed as potent inhibitors of tubulin assembly. nih.gov

Modulation of Protein Kinases: Dysregulation of protein kinase signaling pathways is a hallmark of cancer. Indole derivatives have been designed to target key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). For instance, pyrazolinyl-indole derivatives have been evaluated as potential EGFR inhibitors. mdpi.com

Induction of Apoptosis: A common mechanism of action for many anticancer agents, including indole derivatives, is the induction of programmed cell death or apoptosis. Studies on indole-chalcone-based glycohybrids have shown that the most potent compound induced apoptosis in breast cancer cells. mdpi.com Similarly, isatin-indole conjugates have been shown to cause an increase in the number of cells in the G1 phase of the cell cycle, leading to a reduction in cell proliferation. dovepress.com Western blot analysis of cells treated with an active indole-isatin hybrid, compound 5o , revealed a significant dose-dependent decrease in the levels of phosphorylated retinoblastoma (Rb) protein, a key regulator of the cell cycle. nih.govnih.gov

While the specific mechanisms of action for 5-isocyano-1H-indole derivatives are not well-documented, the known pathways for other isocyano compounds and indole derivatives provide a strong rationale for their investigation as potential anticancer agents. The isocyano group is known to be a versatile functional group in medicinal chemistry and could contribute to novel binding interactions with biological targets. mathewsopenaccess.com

Exploration of Other Biomedical and Pharmaceutical Applications

Beyond their anticancer properties, isocyano-indole derivatives have been explored for other biomedical and pharmaceutical applications, including antimicrobial and anti-inflammatory activities.

Antimicrobial and Quorum Sensing Inhibition: Isocyano compounds of natural origin are known to exhibit antimicrobial properties. mathewsopenaccess.com Recent research has focused on synthetic isocyano-indole derivatives as potential antimicrobial agents. A series of 3-(2-isocyanobenzyl)-1H-indole derivatives were investigated as quorum sensing inhibitors against Pseudomonas aeruginosa and Serratia marcescens. nih.govnih.gov Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. By inhibiting this system, these compounds can reduce bacterial pathogenicity without directly killing the bacteria, which may reduce the development of resistance. Six of the synthesized 3-(2-isocyanobenzyl)-1H-indole derivatives showed promising inhibition of quorum sensing, biofilm formation, and pyocyanin production in P. aeruginosa. nih.gov The isocyano group was found to be important for this activity. nih.govnih.gov

Anti-inflammatory Activity: The indole nucleus is a core structure in several anti-inflammatory drugs, such as indomethacin. mdpi.com This has prompted the investigation of novel indole derivatives for their anti-inflammatory potential. Studies have shown that some indole derivatives can modulate key inflammatory pathways, including the NF-κB and COX-2 pathways. mdpi.com For example, 1H-Indole-5-sulfonic acid, 2,3-dihydro-2-oxo-1-phenyl- has been reported to exhibit anti-inflammatory properties in vitro. ontosight.ai While not an isocyano derivative, this highlights the potential of the indole-5-substituted scaffold in modulating inflammatory responses.

Neuroprotective Effects: Some indole derivatives have shown potential as neuroprotective agents. biocrates.com Research suggests they may mitigate oxidative stress and inflammation in neuronal cells, making them candidates for the treatment of neurodegenerative diseases. biocrates.com

The diverse biological activities of isocyano-indole derivatives make them a promising class of compounds for further drug discovery and development efforts across various therapeutic areas.

Future Perspectives and Emerging Research Directions for 5 Isocyano 1h Indole

Advancements in Asymmetric Synthesis of Chiral Isocyano-Indole Scaffolds

The creation of chiral molecules is paramount in drug discovery and materials science, as enantiomers can exhibit dramatically different biological activities and physical properties. The catalytic asymmetric synthesis of indole-based chiral heterocyles has thus become a major focus in organic chemistry. nih.gov However, developing efficient and highly enantioselective methods for constructing these complex molecules remains a significant challenge. nih.govsioc-journal.cn

A key strategy to overcome these challenges involves the use of "platform molecules," which are functionalized indole (B1671886) derivatives designed to have versatile reactivity. nih.govsioc-journal.cn Researchers have developed innovative organocatalytic strategies using specifically designed platform molecules like vinylindoles and indolylmethanols to construct a wide array of indole-based chiral heterocycles with high efficiency and excellent enantioselectivity. nih.gov These methods are crucial for accessing five- to seven-membered heterocycles and even axially chiral compounds. nih.gov

Recent breakthroughs include the development of novel chiral scaffolds that can effectively control the stereochemical outcome of reactions. For instance, a class of C₂-symmetric, spirocyclic compounds called SPINDOLEs has been synthesized from inexpensive indole and acetone (B3395972) using a confined chiral Brønsted acid catalyst. nih.gov This method provides rapid access to enantiopure indole-based spirocyclic scaffolds with exceptional enantioselectivities (up to 99% ee) and these scaffolds can be used as ligands in asymmetric reactions like hydrogenation and allylic alkylation. nih.gov Another approach involves the catalytic asymmetric synthesis of axially chiral N-arylpyrazoles by reacting pyrazolones with azonaphthalenes in the presence of a SPINOL-derived chiral phosphoric acid (CPA). rsc.org Such strategies could be adapted for the atroposelective synthesis of isocyano-indole derivatives, creating novel chiral structures with potential applications in catalysis and medicine.

Future research will likely focus on expanding the toolbox of catalytic asymmetric reactions for isocyano-indoles. This includes the development of new chiral catalysts and ligands, the exploration of novel reaction pathways such as dearomative spirocyclization, and the application of these methods to the synthesis of complex natural products and their analogues. acs.org The design of new indole-based platform molecules will continue to be a priority, opening windows for creating structurally diverse and complex chiral isocyano-indole frameworks. sioc-journal.cn

Integration of 5-Isocyano-1H-Indole into Advanced Sensing Technologies

The isonitrile (isocyano) group possesses unique vibrational properties that make it an excellent candidate for use as an infrared (IR) probe. nih.govresearchgate.net When attached to an indole ring, the isocyano group's stretching frequency is highly sensitive to its local environment, particularly to factors like solvent polarity and hydrogen bonding. nih.gov This sensitivity allows it to report on the molecular-level structure and dynamics of its surroundings.

Systematic investigations into the vibrational characteristics of model indole derivatives, such as 6-isocyano-1-methyl-1H-indole (6ICMI), have been conducted using FTIR and IR pump-probe spectroscopy. nih.gov These studies revealed a strong correlation between the isonitrile stretching frequency and the solvent acceptor number, a measure of its hydrogen-bond donating ability. nih.gov This makes isocyano-indoles powerful tools for probing hydrogen-bonding environments in complex systems like proteins. The isonitrile group, when bonded to an indole ring, has been shown to be a promising infrared probe for studying the structure and dynamics of biomolecules. researchgate.net

Future work in this area will likely involve the site-specific incorporation of this compound (or its derivatives) into peptides and proteins to act as localized sensors. By monitoring shifts in the isonitrile's IR frequency, researchers could gain insights into protein folding, ligand binding, and enzymatic mechanisms with high spatial and temporal resolution. Furthermore, the development of ratiometric fluorescent probes based on the indole scaffold for detecting reactive oxygen species like hypochlorite (B82951) suggests a parallel path for isocyano-indoles. researchgate.net Integrating the isocyano group into advanced sensing platforms, potentially combined with fluorescence or other spectroscopic techniques, could lead to multimodal sensors with enhanced specificity and sensitivity for detecting various analytes and biological events.

Computational Design and High-Throughput Screening for Novel Bioactive Isocyano Indoles

The discovery of new drugs is increasingly driven by a synergy between computational chemistry and experimental high-throughput screening (HTS). nih.gov Computational design allows for the in silico creation and evaluation of vast virtual libraries of molecules, prioritizing those with the highest predicted bioactivity and best pharmacological profiles for synthesis. vulcanchem.com This approach is particularly well-suited for the isocyano-indole scaffold, where the vast chemical space can be explored efficiently.